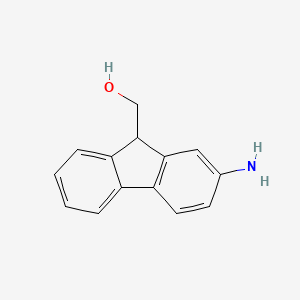

(2-Amino-9H-fluoren-9-yl)methanol

Vue d'ensemble

Description

(2-Amino-9H-fluoren-9-yl)methanol is a chemical compound with the molecular formula C14H13NO It belongs to the class of fluorene derivatives and is characterized by the presence of an amino group and a hydroxymethyl group attached to the fluorene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-9H-fluoren-9-yl)methanol typically involves the reaction of 9-fluorenone with ammonia and formaldehyde under specific conditions. The reaction is carried out in an inert atmosphere, often using solvents like acetonitrile or methanol. The reaction mixture is stirred under reflux, and the product is isolated through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Analyse Des Réactions Chimiques

Types of Reactions

(2-Amino-9H-fluoren-9-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of 9-fluorenecarboxylic acid.

Reduction: Formation of 9-fluorenemethylamine.

Substitution: Formation of various substituted fluorenes depending on the reagents used.

Applications De Recherche Scientifique

Alzheimer’s Disease Research

Recent studies have highlighted the role of fluorenyl derivatives, including (2-Amino-9H-fluoren-9-yl)methanol, as selective inhibitors of butyrylcholinesterase and β-amyloid aggregation. These mechanisms are crucial in the development of therapeutic agents for Alzheimer's disease. The compound's ability to modulate cholinergic activity and inhibit amyloid plaque formation positions it as a promising candidate for drug development aimed at treating neurodegenerative disorders .

Anticancer Activity

Fluorenyl derivatives have also been explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress. The structural characteristics of this compound may enhance its efficacy as an anticancer agent by targeting specific signaling pathways involved in tumor growth .

Reagent in Chemical Reactions

This compound serves as a versatile reagent in organic synthesis. It can be utilized to introduce functional groups into amino acids and peptides, facilitating the development of complex molecular architectures. Its reactivity allows for modifications that are essential in synthesizing biologically active compounds .

Catalysis

The compound has been investigated as a catalyst in various chemical reactions, including those involving N-Heterocyclic carbenes. Its ability to promote switchable reactions enhances its utility in synthesizing dibenzofulvenes and fluorenyl alcohols, showcasing its potential in green chemistry applications .

Case Study 1: Alzheimer’s Disease Inhibition

A study published in 2023 demonstrated that derivatives of this compound exhibited significant inhibitory effects on butyrylcholinesterase activity. The researchers synthesized various fluorenyl derivatives and evaluated their potency against β-amyloid aggregation in vitro. The findings indicated that specific modifications to the fluorenyl structure enhanced inhibitory activity, suggesting a pathway for developing effective Alzheimer’s therapeutics .

Case Study 2: Anticancer Properties

In another investigation, researchers explored the anticancer effects of this compound against several cancer cell lines. The results indicated that the compound induced apoptosis through mitochondrial pathways, with a notable increase in reactive oxygen species production leading to cell death. This study highlights the potential of fluorenyl derivatives as lead compounds for novel anticancer therapies .

Mécanisme D'action

The mechanism of action of (2-Amino-9H-fluoren-9-yl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparaison Avec Des Composés Similaires

Similar Compounds

9-Fluorenylmethanol: Similar structure but lacks the amino group.

9-Fluorenemethylamine: Similar structure but lacks the hydroxymethyl group.

9-Fluorenecarboxylic acid: Similar structure but contains a carboxylic acid group instead of the hydroxymethyl group.

Uniqueness

(2-Amino-9H-fluoren-9-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the fluorene ring.

Activité Biologique

(2-Amino-9H-fluoren-9-yl)methanol, with the molecular formula C14H13NO, is a fluorene derivative notable for its unique structural features, including an amino group and a hydroxymethyl group. This compound has garnered attention in biochemical research due to its potential biological activities, particularly as a weak dopamine reuptake inhibitor and its roles in peptide synthesis.

The structure of this compound can be represented as follows:

This compound features a fluorene backbone, which is integral to its biological activity. The presence of the amino and hydroxymethyl groups enhances its reactivity and interaction with biological molecules.

Target of Action

This compound primarily interacts with neurotransmitter systems, particularly through its weak inhibition of dopamine reuptake. This suggests a potential role in modulating dopaminergic signaling pathways, which are crucial for various neurological functions.

Mode of Action

The compound's mode of action involves binding to dopamine transporters, thereby reducing the reuptake of dopamine into presynaptic neurons. This can lead to increased levels of dopamine in the synaptic cleft, potentially affecting mood and behavior.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits high gastrointestinal absorption. It is also identified as a substrate for P-glycoprotein, which plays a significant role in drug transport across cellular membranes. This characteristic may influence the compound's bioavailability and therapeutic potential.

Dopamine Reuptake Inhibition

Research has indicated that this compound acts as a weak dopamine reuptake inhibitor. This property may have implications for conditions such as depression and other mood disorders where dopaminergic signaling is disrupted.

Cellular Effects

The compound influences various cellular processes by modulating cell signaling pathways and gene expression. Its role in altering dopamine signaling can impact neuronal communication and behavior.

Case Studies and Experimental Data

- Dopamine Interaction Studies : In vitro studies have demonstrated that this compound binds to dopamine transporters, leading to altered dopamine signaling pathways. This was observed through assays measuring dopamine uptake in neuronal cell cultures.

- Antioxidant Activity : While primarily studied for its effects on neurotransmission, preliminary data suggest that this compound may also exhibit antioxidant properties, although further research is required to quantify these effects accurately .

- Peptide Synthesis Applications : The compound has been utilized as a coupling agent in peptide synthesis, indicating its versatility in biochemical applications beyond its neuroactive properties.

Comparative Biological Activity Table

Propriétés

IUPAC Name |

(2-amino-9H-fluoren-9-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c15-9-5-6-12-10-3-1-2-4-11(10)14(8-16)13(12)7-9/h1-7,14,16H,8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEYUWQQBFAPGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C(C=C(C=C3)N)C(C2=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90570242 | |

| Record name | (2-Amino-9H-fluoren-9-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162021-14-9 | |

| Record name | (2-Amino-9H-fluoren-9-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.